2'-O-Methyluridine-5'-triphosphate belongs to the class of modified ribonucleoside triphosphates. It is a sugar-modified nucleotide, specifically categorized under nucleotides due to its phosphate backbone and ribose sugar structure.
The synthesis of 2'-O-Methyluridine-5'-triphosphate can be achieved through several approaches:
A typical enzymatic synthesis involves:
The molecular formula for 2'-O-Methyluridine-5'-triphosphate is , with a molecular weight of approximately 498.10 g/mol (free acid form). The structure features:
Spectroscopic properties include:
2'-O-Methyluridine-5'-triphosphate participates in several biochemical reactions:
The incorporation reaction typically involves:
The mechanism of action of 2'-O-Methyluridine-5'-triphosphate primarily revolves around its incorporation into RNA molecules. The methyl modification at the 2' position alters the RNA's conformation and stability:
Studies have shown that mRNA containing 2'-O-methyl modifications exhibit improved translation efficiency and biological activity compared to unmodified counterparts .
The applications of 2'-O-Methyluridine-5'-triphosphate are diverse:
2'-O-Methyluridine-5'-triphosphate (2'-OMe-UTP) exhibits distinct interactions with DNA-dependent RNA polymerases (RNAPs) due to steric and electronic alterations at the 2'-ribose position. Unlike canonical UTP, the 2'-O-methyl group introduces a steric bulk that impacts nucleotide accommodation within the polymerase active site. Studies on related 2'-O-methyl nucleotides (e.g., 2'-O-methyl-GTP) in hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) NS5B reveal ~150-fold discrimination during de novo RNA synthesis initiation compared to only ~2-fold discrimination during elongation [2]. This stark difference arises from the rigid, constrained active site during initiation, which is less tolerant of modifications. Bacteriophage RNAPs (T7, T3, SP6) show variable tolerance: Wild-type T7 RNAP discriminates against 2'-OMe-UTP due to steric clashes with residue Y639, while the T7 Y639F mutant—with a smaller phenylalanine side chain—exhibits enhanced incorporation efficiency [6]. The specificity is governed by hydrogen bonding with the 2'-OH of canonical nucleotides; methyl substitution disrupts these interactions, altering binding kinetics.
Table 1: Discrimination Factors of 2'-O-Methyl Nucleotides by RNA Polymerases
| Polymerase | Phase | Discrimination Factor* vs. Canonical NTP | Key Structural Determinants |
|---|---|---|---|
| HCV NS5B RdRp | Initiation | ~150-fold | Sterically constrained active site |
| HCV NS5B RdRp | Elongation | ~2-fold | Relaxed active site conformation |
| Wild-type T7 RNAP | Initiation | >100-fold | Steric clash with Y639 residue |
| T7 Y639F RNAP mutant | Elongation | ~5-fold | Expanded active site pocket |
*Discrimination Factor = (k~cat~/K~M~)~canonical~ / (k~cat~/K~M~)~modified~ [2] [6].
Incorporation of 2'-OMe-UTP influences transcriptional fidelity by altering nucleotide selection kinetics. During in vitro transcription (IVT) with T7 RNAP, modified uridine analogs (e.g., pseudouridine triphosphate, ΨTP) increase error rates up to 1.3 × 10⁻⁴ errors/base, primarily due to rA → rU transversion errors (misincorporation opposite template dT) [5]. While direct data on 2'-OMe-UTP is limited, its structural similarity to Ψ suggests comparable fidelity challenges. The methyl group reduces base-stacking energy and may impair proofreading through delayed translocation. In contrast, elongation-phase incorporation shows higher fidelity due to relaxed active-site constraints [2]. Error profiles are polymerase-dependent: SP6 RNAP exhibits lower misincorporation with 2'-modified UTPs than T7 RNAP, likely due to differences in active-site flexibility [5].
Catalytic efficiency (k~cat~/K~M~) of 2'-OMe-UTP is significantly reduced relative to UTP:
This results in ~10-fold lower overall incorporation efficiency for 2'-OMe-UTP [6]. In template-directed synthesis, this inefficiency manifests as truncated transcripts or reduced yield, particularly in GC-rich sequences where UTP incorporation is rate-limiting. The modification also alters RNA secondary structure by stabilizing C3'-endo sugar pucker, increasing duplex thermal stability (ΔT~m~ +0.5–1.5°C per modification) [4].
Table 2: Kinetic Parameters of UTP vs. 2'-OMe-UTP in T7 RNA Polymerase
| Parameter | Canonical UTP | 2'-OMe-UTP | Impact |
|---|---|---|---|
| K~M~ (μM) | 10–50 | 30–150 | 3–5-fold weaker binding affinity |
| k~cat~ (s⁻¹) | 50–200 | 20–70 | 2–3-fold slower catalysis |
| k~cat~/K~M~ | 5–20 | 0.2–2 | ~10-fold lower efficiency |
2'-O-methyl modifications confer steric hindrance against RNase activity by blocking the nucleophile’s access to the phosphodiester bond. In vitro transcription assays show that RNAs incorporating 2'-OMe-UTP exhibit >50-fold longer half-lives in RNase A-rich environments compared to unmodified transcripts [4]. This protection arises because:
This property is exploited in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate nuclease-resistant aptamers. For example, 2'-F/2'-OMe-modified anti-VEGF aptamers retain functionality in serum >20 hours versus <30 minutes for unmodified RNA [4]. During IVT, incorporating 2'-OMe-UTP reduces template degradation, especially in long reactions (>4 hours), by inhibiting RNases co-purified with polymerases [3].
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